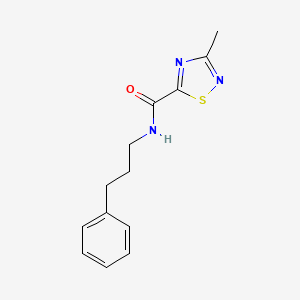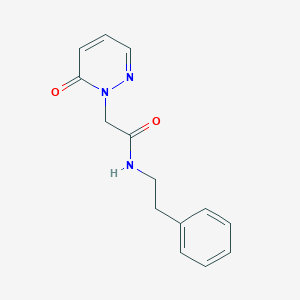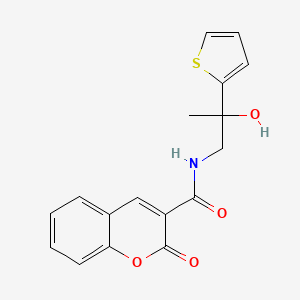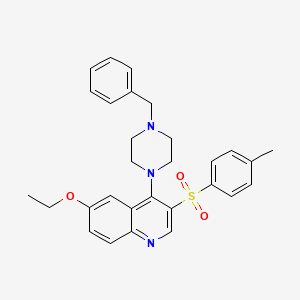![molecular formula C13H18N2O3 B2841728 [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1260651-12-4](/img/structure/B2841728.png)
[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : The synthesis of related compounds, such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions with specific sulfonyl chlorides in the presence of bases like triethylamine, showcasing the methodology for synthesizing complex nitro-substituted piperidinyl methanols (Prasad et al., 2008). The structural characterization through spectroscopic techniques and X-ray crystallography confirms the molecular geometry, crystalline forms, and the chair conformation of the piperidine ring, providing insights into the chemical behavior and reactivity of these compounds.
- Crystal Structure Investigations : Detailed crystallographic analysis reveals the spatial arrangement of molecules, bond angles, and interactions within the crystal lattice. For instance, the monoclinic crystal class and space group details offer a glimpse into the solid-state properties, which are crucial for understanding material stability, reactivity, and potential applications in materials science (Girish et al., 2008).
Chemical Reactions and Mechanisms
- Nucleophilic Substitution Reactions : Studies on nucleophilic substitution in five-membered rings with nitro-groups highlight the influence of steric interactions and activation by nitro-groups in reaction mechanisms. These findings contribute to the broader understanding of how substituents affect reactivity, which is fundamental in organic synthesis and drug design (Spinelli & Consiglio, 1975).
- Applications in Catalysis : Research into the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol as a hydrogen source and C1 synthon demonstrates the utility of methanol in organic synthesis, particularly for the synthesis of pharmaceutical agents through late-stage functionalization. This reflects the compound's role in facilitating complex synthetic transformations, contributing to the development of new methodologies in catalysis (Sarki et al., 2021).
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on their structure and the specific biological targets they interact with . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Safety and Hazards
Future Directions
The future of piperidine derivatives in drug discovery looks promising. They continue to be a focus of research due to their presence in a wide range of pharmaceuticals and their potential for therapeutic applications . The development of new synthesis methods and the discovery of new biological targets for these compounds are areas of ongoing research .
properties
IUPAC Name |
[1-(2-methyl-4-nitrophenyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-8-12(15(17)18)2-3-13(10)14-6-4-11(9-16)5-7-14/h2-3,8,11,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYFXIKJGHKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)



![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)


![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)




